3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
Overview
Description
The compound “3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is a derivative of isothiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid moiety) attached to an isothiazole ring (from the 3-methylisothiazol-5-yl moiety) via a carboxylic acid ester linkage .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Isothiazoles can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the exocyclic double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Isothiazole Derivatives and Pharmacological Activity
Isothiazole derivatives, including those related to 3-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester, have been explored for their pharmacological activities. Research has shown that certain derivatives in this category exhibit significant anti-inflammatory activity in various tests, such as carrageenan induced edema and air-pouch inflammation tests (Regiec et al., 2006).
Synthesis and Reactivity with Other Compounds
Studies have demonstrated the reactivity of similar compounds with 5-aminotetrazole, leading to the formation of kinetic products and thermally isomerized ureas. These reactions have implications for the synthesis and potential uses of various derivatives of this compound (Peet, 1987).
Synthesis and Applications in Cell Differentiation
Research has outlined the synthesis of structural analogs of this compound with potential cardiogenetic activity. A one-pot protocol was developed for the functionalization of the 1,3,5-triazine core, a structural component related to this compound. These compounds are of interest in the context of cell differentiation (Linder et al., 2018).
Reduction Studies on Similar Esters
Studies on the reduction of methyl benzoate and benzoic acid on catalysts like Y2O3 provide insights into the chemical behavior of esters closely related to this compound. These findings are essential for understanding the chemical transformations and potential applications of similar compounds (King & Strojny, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(3-methyl-1,2-thiazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-11(16-13-8)9-4-3-5-10(7-9)12(14)15-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPVFGLQWKWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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